molecular formula C3H5IO B1340047 3-Iodooxetane CAS No. 26272-85-5

3-Iodooxetane

Cat. No. B1340047
Key on ui cas rn: 26272-85-5
M. Wt: 183.98 g/mol
InChI Key: KBEIFKMKVCDETC-UHFFFAOYSA-N
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Patent
US09096634B2

Procedure details

(4-Acetamidophenyeboronic acid {670 mg, 3.7 mmol), Nickel (II) iodide (35 mg, 0.11 mmol), trans-2-aminocyclohexanol (17 mg, 0.11 mmol), and Sodium hexamethyldisilazane (690 mg, 3.7 mmol) were weighed into a microwave reaction vial. A septum was placed over the top, nitrogen was purged and Isopropyl alcohol (5.7 ml, 75 mmol) was added. The vial was purged with nitrogen for 10 minutes and 3-iodooxetane (344 mg, 1.87 mmol) was added in 0.75 ml isopropyl alcohol. The septum was replaced with a microwave vial cap and the mixture was heated in a microwave reactor (microwave conditions: CEM Discovery Explorer microwave reactor; Ramp time: 10 min; 80° C. for 30 min; power: 300 W). The crude reaction mixture was diluted with 8 ml EtOH and the suspension was filtered through a pad of solka Floc®. The pad was washed with 35 ml EtOH and the filtrate was concentrated. The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2) to give the desired product as an oil (200 mg).
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
17 mg
Type
reactant
Reaction Step Four
Quantity
690 mg
Type
reactant
Reaction Step Four
Name
Nickel (II) iodide
Quantity
35 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@H:3]1O.C[Si](C)(C)N[Si](C)(C)C.[Na].I[CH:20]1[CH2:23][O:22][CH2:21]1.[CH:24]([OH:27])(C)[CH3:25]>CCO.[Ni](I)I>[O:22]1[CH2:23][CH:20]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:24](=[O:27])[CH3:25])=[CH:3][CH:4]=2)[CH2:21]1 |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
IC1COC1
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
17 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)O
Name
Quantity
690 mg
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Name
Nickel (II) iodide
Quantity
35 mg
Type
catalyst
Smiles
[Ni](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
CUSTOM
Type
CUSTOM
Details
The vial was purged with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
vial cap
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a pad of solka Floc®
WASH
Type
WASH
Details
The pad was washed with 35 ml EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
O1CC(C1)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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